[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone
Description
This compound features a piperazine core linked to a bicyclo[2.2.1]heptene moiety via a methyl group and a 2,3-dimethoxyphenyl ketone.
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H28N2O3/c1-25-19-5-3-4-18(20(19)26-2)21(24)23-10-8-22(9-11-23)14-17-13-15-6-7-16(17)12-15/h3-7,15-17H,8-14H2,1-2H3 |
InChI Key |
QKOBNPCDVPWMNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl Intermediate
The bicyclo[2.2.1]hept-5-ene framework is synthesized via a Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide, yielding 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene . Subsequent hydrolysis in the presence of acetic acid at 60–80°C generates 2-azabicyclo[2.2.1]hept-5-en-3-one, which is reduced to the corresponding alcohol using lithium aluminum hydride. The alcohol is then brominated with phosphorus tribromide to form bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide, a critical alkylating agent for subsequent piperazine coupling .
Table 1: Reaction Conditions for Bicycloheptene Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene, MeSO₂CN, CH₂Cl₂, −20°C | 78 |
| Hydrolysis | Acetic acid, H₂O, 70°C, 6 h | 92 |
| Bromination | PBr₃, Et₂O, 0°C → RT, 12 h | 65 |
Piperazine Core Functionalization
The piperazine ring is synthesized via a modified fixed-bed reactor method, where diethanolamine and ammonia undergo cyclization at 200–250°C under 5–8 MPa hydrogen pressure . The resulting piperazine is alkylated with bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide in acetonitrile using potassium carbonate as a base. This reaction proceeds at 80°C for 24 h, achieving 74% yield after recrystallization from ethanol .
Coupling with 2,3-Dimethoxyphenyl Methanone
The final step involves coupling the functionalized piperazine with 2,3-dimethoxyphenyl methanone. The ketone is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with acetyl chloride in the presence of AlCl₃, yielding 2,3-dimethoxyacetophenone (82% yield). This ketone is converted to its acid chloride using oxalyl chloride and subsequently reacted with the piperazine intermediate in dichloromethane with triethylamine, achieving 68% yield .
Table 2: Key Parameters for Acyl Coupling
Optimization and Scalability
Scale-up challenges include minimizing dimerization of the bicycloheptene intermediate, addressed by slow addition of brominating agents. Catalyst recycling in the fixed-bed reactor reduces costs for piperazine production, with a 5% loss in activity after five cycles . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >98% purity for all intermediates.
Analytical Characterization
Nuclear magnetic resonance (NMR) confirms structural integrity:
-
¹H NMR (CDCl₃) : δ 6.85 (s, 1H, aromatic), 3.92 (s, 6H, OCH₃), 3.45 (m, 4H, piperazine), 2.75 (m, 2H, bicycloheptene).
-
¹³C NMR : 170.2 ppm (C=O), 56.1 ppm (OCH₃), 48.3 ppm (piperazine N-CH₂).
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants like peracetic acid and reducing agents.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C20H27N2O3, and it features a bicyclic structure that contributes to its unique properties. The piperazine ring is known for its versatility in drug design, while the dimethoxyphenyl moiety enhances its lipophilicity and biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. These studies suggest that modifications to the piperazine structure can enhance anticancer activity through mechanisms involving apoptosis induction and cell cycle disruption .
Antimicrobial Activity
Compounds containing piperazine rings have also been explored for their antimicrobial properties. Research indicates that structural variations can lead to differing levels of antibacterial and antifungal activity. The introduction of substituents on the phenyl ring can significantly affect the compound's efficacy against microbial pathogens .
Synthesis Techniques
The synthesis of 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl(2,3-dimethoxyphenyl)methanone typically involves multi-step organic reactions, including:
- Formation of the Bicyclic Structure : This can be achieved through cyclization reactions involving appropriate precursors.
- Piperazine Ring Formation : The piperazine moiety can be synthesized via nucleophilic substitution reactions.
- Final Coupling : The final step usually involves coupling the bicyclic piperazine with the dimethoxyphenyl group through various coupling agents or reactions.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated a series of piperazine derivatives for their anticancer activity. The results indicated that certain modifications led to IC50 values as low as 3.6 µM against HCT-116 cells, demonstrating the potential for developing potent anticancer agents based on this scaffold .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of piperazine derivatives against common bacterial strains. The findings revealed that specific structural modifications enhanced the antimicrobial activity significantly compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available in the literature.
- Further research would be needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Substituent Variations
Compound A : 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone
- Key Difference : The 2,3-dimethoxyphenyl group in the target compound is replaced with a 4-methoxyphenyl group.
Compound B : 4-(4-Aminobenzoyl)piperazin-1-ylmethanone
- Key Difference: A furan-2-yl group replaces the bicycloheptene-methyl moiety, and a 4-aminobenzoyl group substitutes the dimethoxyphenyl ketone.
- Impact : The furan group introduces heterocyclic aromaticity, which may influence solubility and metabolic stability. The amine group in Compound B enables conjugation or hydrogen bonding, contrasting with the methoxy groups in the target compound .
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity: The bicycloheptene group likely increases hydrophobicity compared to furan (Compound B) or aminobenzoyl (Compound B) groups, impacting blood-brain barrier permeability.
Biological Activity
The compound 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone, also known by its chemical identifiers and structural formula, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H28N2O3
- Molecular Weight : 356.47 g/mol
- InChI Key : BEAACCIGIHRHBV-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its effects on various cellular pathways and potential therapeutic applications.
1. Antitumor Activity
Studies have shown that compounds with similar bicyclic structures can inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.
2. Neuroprotective Effects
The piperazine moiety is known for its neuroprotective properties. Research indicates that derivatives of piperazine can enhance neurogenesis and protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have shown that the compound can significantly decrease the levels of reactive oxygen species (ROS) in neuronal cultures.
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, a derivative similar to the target compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection in Animal Models
A study conducted on mice treated with the compound showed significant improvement in cognitive function following induced oxidative stress. The treated group exhibited lower levels of malondialdehyde (MDA), a marker for oxidative damage, compared to controls, suggesting protective effects on brain tissues.
Q & A
Basic: What are the established synthetic routes for synthesizing 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone, and what are their yield and purity considerations?
Methodological Answer:
The synthesis typically involves coupling a bicycloheptenylmethyl-piperazine intermediate with a 2,3-dimethoxybenzoyl chloride derivative via nucleophilic acyl substitution. Key steps include:
- Intermediate Preparation : Activation of the bicycloheptenylmethyl group for piperazine substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
- Coupling Reaction : Reaction with 2,3-dimethoxybenzoyl chloride at 0–5°C to minimize side reactions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield and Purity : Reported yields range from 41% to 92% for analogous piperazine-based methanones, with purity >95% confirmed by HPLC (C18 column, methanol/buffer mobile phase) .
Advanced: How can stereochemical challenges during synthesis (e.g., bicycloheptenyl conformation) be addressed to improve enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC separation of enantiomers, as demonstrated for structurally similar bicyclic piperazine derivatives .
- Asymmetric Catalysis : Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry at the bicycloheptenylmethyl-piperazine junction .
- Crystallization Optimization : Utilize polar solvents (e.g., ethanol/water mixtures) to induce selective crystallization of the desired enantiomer, monitored via X-ray diffraction .
Basic: Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be identified?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS : Use electrospray ionization (ESI+) to detect [M+H]⁺ ions, ensuring molecular weight alignment with theoretical values (e.g., m/z ~413 for C₂₄H₂₉N₂O₃⁺) .
Advanced: How can contradictory biological activity data across assays (e.g., cytotoxicity vs. anti-inflammatory effects) be systematically resolved?
Methodological Answer:
- Assay Standardization : Use randomized block designs to control variables (e.g., cell line passage number, serum batch) and include internal controls (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Analysis : Perform IC₅₀ comparisons across assays, accounting for solubility differences (e.g., DMSO concentration ≤0.1%) .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects, such as unintended kinase inhibition .
Basic: What HPLC conditions are optimal for purity analysis, and how does mobile phase pH affect resolution?
Methodological Answer:
- Column : C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Methanol/sodium acetate buffer (65:35 v/v, pH 4.6), adjusted with glacial acetic acid to enhance peak symmetry .
- Flow Rate : 1.0 mL/min, with UV detection at 254 nm for the methanone chromophore.
- Impact of pH : Lower pH (4.6) improves ionization of residual amines, reducing tailing and improving resolution .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the bicycloheptenyl and dimethoxyphenyl moieties?
Methodological Answer:
- Analog Synthesis : Replace the bicycloheptenyl group with norbornane or adamantane derivatives to assess steric effects .
- Functional Group Modifications : Synthesize analogs with mono-/tri-methoxy substitutions on the phenyl ring to evaluate electronic contributions to receptor binding .
- Biological Testing : Use standardized assays (e.g., kinase inhibition, bacterial growth curves) to correlate structural changes with activity shifts, applying multivariate regression for SAR modeling .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Waste Disposal : Collect organic waste in halogen-resistant containers, incinerate at >1000°C to degrade aromatic byproducts .
Advanced: What computational tools can predict environmental persistence and ecotoxicity, and how do they align with empirical data?
Methodological Answer:
- Software : EPI Suite for biodegradability (BIOWIN model) and ECOSAR for aquatic toxicity predictions .
- Validation : Compare predicted half-life (e.g., 120 days in soil) with OECD 307 biodegradation tests under controlled pH/temperature .
- Data Integration : Cross-reference with high-resolution mass spectrometry (HRMS) to detect environmental transformation products (e.g., hydroxylated metabolites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
